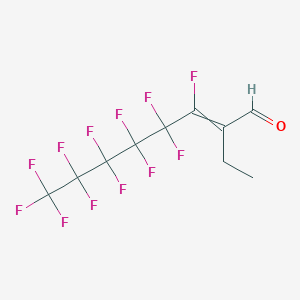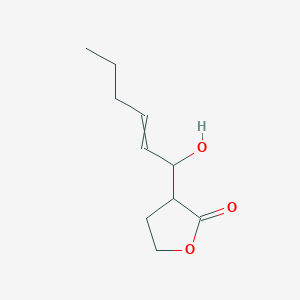
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an ethoxyethyl group, three fluorine atoms, and two nitrile groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the introduction of the ethoxyethyl group through an etherification reaction, followed by the introduction of fluorine atoms via halogenation. The nitrile groups are often introduced through a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and van der Waals forces. The nitrile groups can participate in nucleophilic addition reactions, while the ethoxyethyl group can undergo metabolic transformations.
Comparaison Avec Des Composés Similaires
- 4-(1-Methoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile
- 4-(1-Ethoxyethyl)-3,5,6-difluorobenzene-1,2-dicarbonitrile
- 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarboxylic acid
Uniqueness: 4-(1-Ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the combination of its ethoxyethyl group, three fluorine atoms, and two nitrile groups. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61079-88-7 |
|---|---|
Formule moléculaire |
C12H9F3N2O |
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
4-(1-ethoxyethyl)-3,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c1-3-18-6(2)9-10(13)7(4-16)8(5-17)11(14)12(9)15/h6H,3H2,1-2H3 |
Clé InChI |
NGBJUAAJUQOKNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1=C(C(=C(C(=C1F)F)C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)


![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)




![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)


